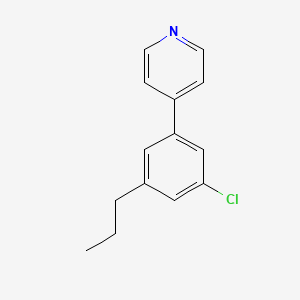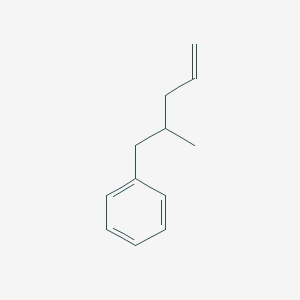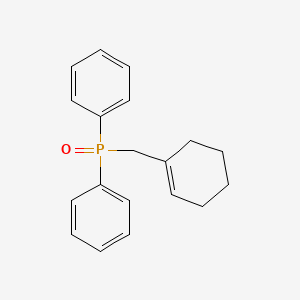
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a cyclohexenylmethyl and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, typically involves the reaction of diphenylphosphine with a cyclohexenylmethyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of phosphine oxides generally involves large-scale reactions using similar synthetic routes as described above. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents like alkyl halides and aryl halides in the presence of palladium catalysts are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the phosphine oxide group typically yields the corresponding phosphine, while substitution reactions can produce a variety of functionalized phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, involves its interaction with various molecular targets and pathways. The phosphine oxide group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, facilitating catalytic processes. Additionally, the compound can undergo redox reactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, can be compared with other similar compounds, such as:
Triphenylphosphine oxide: A widely used phosphine oxide with three phenyl groups.
Diphenylphosphine oxide: Similar to the target compound but lacks the cyclohexenylmethyl group.
Aminophosphine oxides: Contain amino groups and exhibit different reactivity and applications
Eigenschaften
CAS-Nummer |
76002-40-9 |
|---|---|
Molekularformel |
C19H21OP |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
[cyclohexen-1-ylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h2-3,6-10,12-15H,1,4-5,11,16H2 |
InChI-Schlüssel |
TZZCGENGUHIUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)
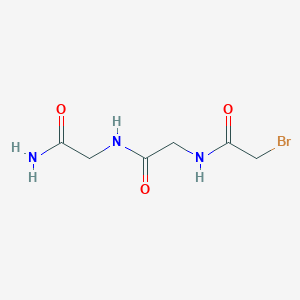
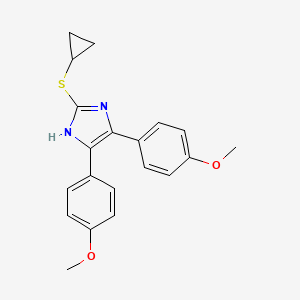
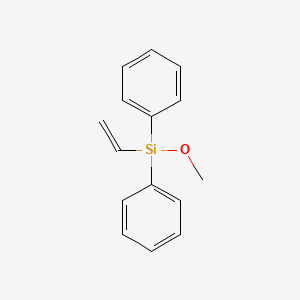
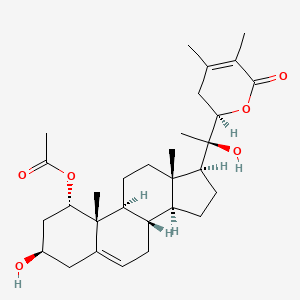

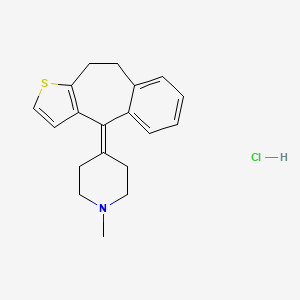

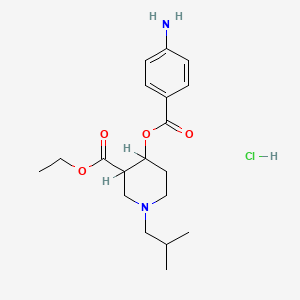
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)

